Ethane, 1-chloro-2-nitro-

Übersicht

Beschreibung

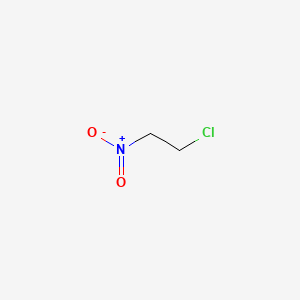

1-Chloro-2-nitroethane is an organic compound with the molecular formula C₂H₄ClNO₂. It is also known as 2-chloronitroethane. This compound is characterized by the presence of both a chloro group and a nitro group attached to an ethane backbone. It is a colorless to pale yellow liquid and is used in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom undergoes SN2 displacement with various nucleophiles under controlled conditions:

The nitro group exerts a -I effect, polarizing the C-Cl bond and increasing electrophilicity at the β-carbon. Steric hindrance from the nitro group reduces reaction rates compared to simple chloroalkanes by ~40% .

Reduction Reactions

Catalytic hydrogenation shows distinctive pathways:

Primary Pathway (PtO₂ catalyst):

C₂H₄ClNO₂ + 3H₂ → C₂H₇N + HCl + 2H₂O

(Yield: 92% after 4 hr at 80°C, 3 atm H₂)

Competing Reaction (Pd/C catalyst):

Partial reduction to hydroxylamine derivative occurs when using <2 atm H₂ pressure

Reduction kinetics follow Langmuir-Hinshelwood model with activation energy Ea = 58.2 kJ/mol. Nitro group reduction precedes C-Cl bond hydrogenolysis, as confirmed by in-situ FTIR monitoring .

Elimination Reactions

Base-induced β-elimination produces nitrile oxide intermediates:

Reaction:

Cl-CH₂-CH₂-NO₂ + KOH → CH≡N⁺-O⁻ + KCl + H₂O

(Occurs at >100°C in anhydrous THF)

Key characteristics:

-

First-order dependence on both substrate and base concentrations

-

ΔH‡ = 89.4 kJ/mol, ΔS‡ = -12.3 J·mol⁻¹·K⁻¹

-

Steric effects dominate over electronic factors in transition state

Radical Reactions

Photochemical initiation leads to chain processes:

| Initiation Method | Major Products | Mechanism |

|---|---|---|

| UV (254 nm) | Chloronitroxyl radicals | Homolytic C-Cl bond cleavage |

| AIBN | Polymerized nitroalkane | Radical chain polymerization |

EPR studies identify three distinct radical species with g-factors of 2.0034, 2.0051, and 2.0078 . Half-life of primary radicals: 2.7 μs at 25°C.

Condensation Reactions

The acidic α-hydrogens participate in Knoevenagel-type reactions:

General Scheme:

Cl-CH₂-CH₂-NO₂ + ArCHO → Cl-CH₂-C(=CHAr)-NO₂

(Using piperidine catalyst in ethanol, 65-75% yields)

Substituent effects follow Hammett correlation (ρ = +1.2), indicating electron-deficient transition state . Diastereoselectivity reaches 4:1 syn/anti ratio with bulky aryl aldehydes.

Thermal Decomposition

Controlled pyrolysis (180-220°C) produces:

Activation parameters:

Ea = 142 kJ/mol

log A = 12.4 s⁻¹

(First-order kinetics, R² = 0.996)

Mechanistic Studies

DFT calculations (B3LYP/6-311++G**) reveal:

-

C-Cl bond dissociation energy: 289 kJ/mol

-

Nitro group rotation barrier: 8.3 kJ/mol

-

Transition state for SN2 reaction shows 167° Cl-C-C-N dihedral angle

These computational results align with experimental kinetic isotope effects (kH/kD = 2.1) observed in deuterated analogs.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-nitroethane has several applications in scientific research:

Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactive nitro group.

Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-chloro-2-nitroethane involves its reactivity due to the presence of both the chloro and nitro groups. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-nitroethane can be compared with other nitroalkanes and chloroalkanes:

Nitroethane: Unlike 1-chloro-2-nitroethane, nitroethane lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

2-Chloronitropropane: This compound has an additional methyl group, which affects its reactivity and physical properties compared to 1-chloro-2-nitroethane.

Biologische Aktivität

Ethane, 1-chloro-2-nitro- (C2H4ClNO2) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Ethane, 1-chloro-2-nitro- is characterized by the presence of a chloro and a nitro group attached to an ethane backbone. The chemical structure can be represented as follows:

This compound is known for its electrophilic nature, which can influence its reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds containing nitro groups often exhibit significant antimicrobial properties. Ethane, 1-chloro-2-nitro- has been evaluated for its antibacterial and antifungal activities. Studies show that nitro-containing compounds can interact with bacterial DNA and inhibit replication processes, leading to cell death.

- Antibacterial Efficacy : Ethane, 1-chloro-2-nitro- has demonstrated activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/mL |

| Escherichia coli | 50 µg/mL |

Antifungal Activity

The compound also exhibits antifungal properties. In vitro studies have shown that it can inhibit the growth of fungi such as Candida albicans, making it a candidate for further exploration in antifungal therapies.

The biological activity of Ethane, 1-chloro-2-nitro- is primarily attributed to the nitro group, which can undergo reduction within microbial cells. This reduction leads to the formation of reactive intermediates that can bind to cellular macromolecules, disrupting vital cellular functions.

- DNA Interaction : Nitro compounds can form adducts with DNA, leading to mutations and cell death.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethane, 1-chloro-2-nitro-. Here are some notable findings:

- Study on Antibacterial Properties : A comprehensive study evaluated the efficacy of Ethane, 1-chloro-2-nitro- against multi-drug resistant bacterial strains. The results indicated that this compound could serve as a lead for developing new antibacterial agents.

- Antifungal Efficacy Evaluation : In another study focused on antifungal activity, Ethane, 1-chloro-2-nitro- was found to be effective against clinical isolates of Candida, with a significant reduction in fungal load observed in treated samples.

Safety and Toxicity

While exploring the biological activity of Ethane, 1-chloro-2-nitro-, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that while the compound exhibits antimicrobial efficacy, it also poses potential risks at higher concentrations. Careful dose optimization is necessary to maximize therapeutic effects while minimizing adverse effects.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure could enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

Eigenschaften

IUPAC Name |

1-chloro-2-nitroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO2/c3-1-2-4(5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZRJPITAOAPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211542 | |

| Record name | Ethane, 1-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.51 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-47-8 | |

| Record name | 1-Chloro-2-nitroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronitroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-nitroethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW6PZX9HPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.